molecular formula C18H24N4S2 B14692137 delta,delta,delta',delta'-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile CAS No. 33328-53-9

delta,delta,delta',delta'-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile

Cat. No.: B14692137
CAS No.: 33328-53-9
M. Wt: 360.5 g/mol
InChI Key: DJXBOXJGVAEWPN-UHFFFAOYSA-N
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Description

Delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile: is a complex organic compound characterized by its unique thiazole-thiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile typically involves a condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole-thiazole compounds.

Scientific Research Applications

Delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile involves its interaction with specific molecular targets and pathways. The compound’s thiazole-thiazole structure allows it to participate in electron transfer processes, making it an effective photocatalyst . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: Delta,delta,delta’,delta’-Tetramethylthiazolo(5,4-d)thiazole-2,5-divaleronitrile is unique due to its specific functional groups and the resulting properties. Its tetramethyl substitution pattern and divaleronitrile groups confer distinct chemical and physical characteristics, making it valuable for specialized applications in research and industry.

Properties

CAS No.

33328-53-9

Molecular Formula

C18H24N4S2

Molecular Weight

360.5 g/mol

IUPAC Name

5-[5-(5-cyano-2-methylpentan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-5-methylhexanenitrile

InChI

InChI=1S/C18H24N4S2/c1-17(2,9-5-7-11-19)15-21-13-14(23-15)22-16(24-13)18(3,4)10-6-8-12-20/h5-10H2,1-4H3

InChI Key

DJXBOXJGVAEWPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC#N)C1=NC2=C(S1)N=C(S2)C(C)(C)CCCC#N

Origin of Product

United States

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